1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride
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Overview
Description
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is an organic compound that features a benzene ring substituted with a chlorine atom and an alkoxy group containing an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride typically involves the following steps:
Formation of 1-Aminobutan-2-ol: This intermediate can be synthesized by the reaction of butene-1 with chlorine in the presence of acetonitrile, followed by hydrolysis to yield 1-aminobutan-2-ol.
Etherification: The 1-aminobutan-2-ol is then reacted with 3-chlorophenol in the presence of a base such as sodium hydride to form the ether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include nitroso or nitro compounds.
Reduction: Products include amines or alcohols.
Scientific Research Applications
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of alkoxy and amino substitutions on biological activity.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-1-butanol: Shares the amino and butanol moieties but lacks the benzene ring and chlorine substitution.
3-Chlorophenol: Contains the chlorobenzene structure but lacks the amino and butanol groups.
1,3,5-Triazine Derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure.
Uniqueness: 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both an amino group and a chlorobenzene moiety provides a versatile platform for further functionalization and study.
Properties
IUPAC Name |
2-(3-chlorophenoxy)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-9(7-12)13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMBEZMNPZJFTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC(=CC=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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